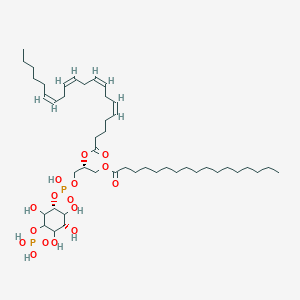
Phosphatidylinositol-5-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PIP[5'](17:0/20:4(5Z,8Z,11Z,14Z)) is a glycerophosphoinositol phosphate.
Scientific Research Applications
Role in Seedling Growth
Phosphatidylinositol-5-phosphate (PI-5-P) has been studied for its role in plant biology, specifically in seedling growth. Research demonstrates that the At5PTase11 enzyme, which hydrolyzes phosphates from various phosphatidylinositol phosphate substrates, is crucial for seed germination and seedling growth. This enzyme's activity affects hypocotyl growth, with mutants showing altered growth patterns and changes in phosphatidylinositol phosphate levels (Ercetin et al., 2008).
Regulation of Vesicle Fusion
PI-5-P plays a significant role in the dynamics of large dense-core vesicle fusion. In neuroendocrine tissues, its absence has been linked to changes in vesicle pools and fusion pore expansion, thus indicating its importance in vesicle priming and exocytosis (Gong et al., 2005).
Control of Insulin Signaling
Research also highlights the role of PI-5-P in insulin signaling. The PI-5-P pathway, controlled by PIP4K IIs enzymes, influences the degradation of phosphatidylinositol-3,4,5-trisphosphate, which in turn affects Akt activation, a crucial step in insulin signaling (Carricaburu et al., 2003).
Facilitation of Autophagy
PI-5-P is involved in cellular lipid metabolism and autophagy. Studies show that enzymes regulating its synthesis and degradation play a role in the clearance of autophagosomes, especially under nutrient starvation, indicating its importance in multicellular organisms' survival strategies (Lundquist et al., 2018).
Autophagosome Biogenesis
In addition to its role in autophagy, PI-5-P regulates autophagosome biogenesis. It acts via PI(3)P effectors, offering a mechanistic explanation for noncanonical autophagy. PI(5)P synthesis is crucial for autophagosome formation and affects the degradation of autophagic substrates (Vicinanza et al., 2015).
Involvement in Nuclear Stress Response
PI-5-P is emerging as a key player in cellular response to stress, particularly in the nucleus. Its levels change in response to specific stimuli and stresses, and it has been linked to the regulation of membrane and cytoskeleton dynamics, as well as gene expression modulation (Viaud et al., 2014).
Properties
Molecular Formula |
C46H82O16P2 |
|---|---|
Molecular Weight |
953.1 g/mol |
IUPAC Name |
[(2R)-1-heptadecanoyloxy-3-[hydroxy-[(1R,3R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C46H82O16P2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-40(48)60-38(36-58-39(47)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2)37-59-64(56,57)62-46-43(51)41(49)42(50)45(44(46)52)61-63(53,54)55/h11,13,17,19,21,23,27,29,38,41-46,49-52H,3-10,12,14-16,18,20,22,24-26,28,30-37H2,1-2H3,(H,56,57)(H2,53,54,55)/b13-11-,19-17-,23-21-,29-27-/t38-,41-,42?,43?,44?,45?,46-/m1/s1 |
InChI Key |
UBXIJOJXUFYNRG-MPJQEMCDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1C([C@@H](C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
synonyms |
phosphatidylinositol 5-phosphate phosphatidylinositol-5-phosphate PtdIns-5-P PTDINS5P |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-O-methyl 4-O-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxymethyl] butanedioate](/img/structure/B1243335.png)
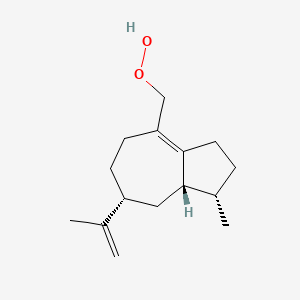
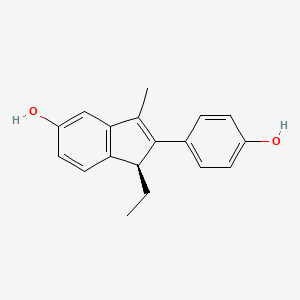
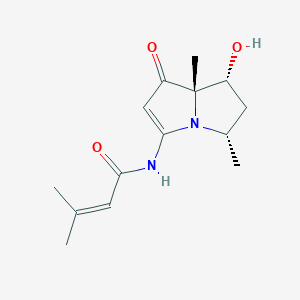
![2-[[(3R,4S,7S,10S,11R)-3-ethyl-11,15-dihydroxy-13-[(R)-2-hydroxyethylsulfinyl]-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]amino]acetic acid](/img/structure/B1243342.png)
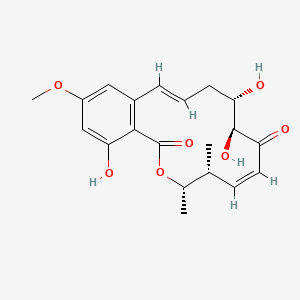

![(4aR,7R,8R,8aS)-2-deuterio-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B1243349.png)
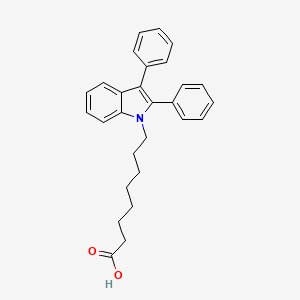

![2-(4-Naphthalen-1-yl-piperazin-1-ylmethyl)-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1243353.png)

